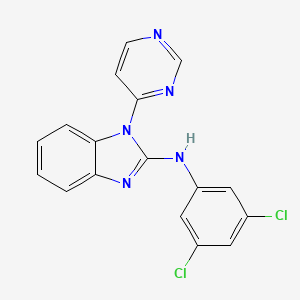
1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole is a synthetic organic compound characterized by the presence of a pentafluorophenyl group and two phenyl groups attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole typically involves the reaction of pentafluorobenzene with diphenylacetylene in the presence of a suitable catalyst. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the pyrrole ring. The reaction conditions often involve elevated temperatures and inert atmosphere to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and substituted pentafluorophenyl compounds .
Scientific Research Applications
1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are known for their reactivity in forming amide bonds.
Tetrakis(pentafluorophenyl)borate: Another compound with a pentafluorophenyl group, used in ionic liquids and as a weakly coordinating anion.
Uniqueness: 1-(Pentafluorophenyl)-2,5-diphenyl-1H-pyrrole stands out due to its combination of the pentafluorophenyl group with a pyrrole ring, providing unique electronic and steric properties
Properties
CAS No. |
847613-99-4 |
|---|---|
Molecular Formula |
C22H12F5N |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)-2,5-diphenylpyrrole |
InChI |
InChI=1S/C22H12F5N/c23-17-18(24)20(26)22(21(27)19(17)25)28-15(13-7-3-1-4-8-13)11-12-16(28)14-9-5-2-6-10-14/h1-12H |
InChI Key |
OGCQWWYLXKMHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

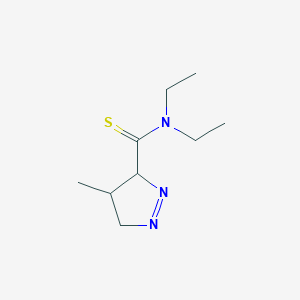
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
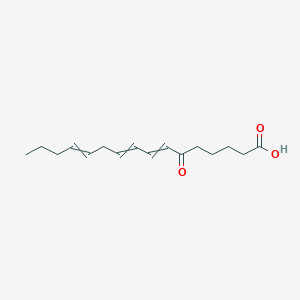
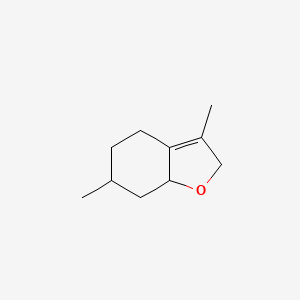
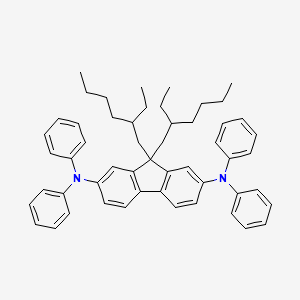
![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)
![1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)](/img/structure/B14202055.png)
